(1-propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone

Descripción general

Descripción

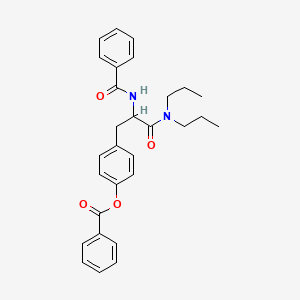

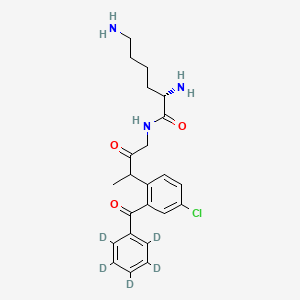

“(1-propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone” is a chemical compound with the molecular formula C25H25NO . It is also known by other names such as JWH-180 .

Molecular Structure Analysis

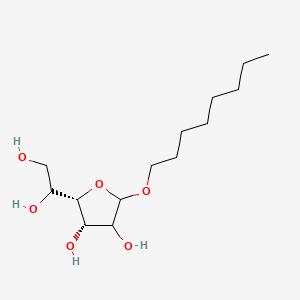

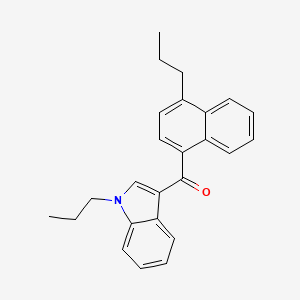

The molecular structure of this compound consists of an indole ring attached to a naphthalene ring via a methanone group . The indole ring carries an alkyl chain at the 1-position . The exact mass of the compound is 355.193614421 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.5 g/mol . It has a computed XLogP3-AA value of 6.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 6 rotatable bonds . Its topological polar surface area is 22 Ų .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : A novel synthesis method for related indole and naphthoylindole compounds involves Friedel Craft's benzoylation and Fischer indole cyclization, offering an efficient route to synthesize biologically active compounds (Suhana & Rajeswari, 2017).

Structural Characterization : Advanced methods like liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) are utilized for the structural elucidation of naphthoylindoles and related compounds (Nakajima et al., 2011).

Pharmacological Insights

Cannabinoid Receptor Agonism : Various indole and naphthoylindole compounds, including similar structures to (1-propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone, have been identified as cannabinoid receptor agonists, offering insights into their potential pharmacological actions (Uchiyama et al., 2010).

Comparison Across Species : A comparison of cannabinoid CB2 receptors between rat and human highlights the pharmacological differences, which is crucial for understanding the effects of cannabinoid ligands like naphthoylindoles in different species (Mukherjee et al., 2004).

Analytical Techniques

- Analytical Detection : Techniques such as ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) are effective in detecting and quantifying new psychoactive substances, including synthetic cannabinoids similar to (1-propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone in environmental samples (Borova et al., 2015).

Mecanismo De Acción

Target of Action

JWH-180, also known as (1-propylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone, is a synthetic cannabinoid . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

JWH-180 acts as a full agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids like THC . The activation of CB1 receptors in the central nervous system can lead to psychoactive effects .

Biochemical Pathways

This can lead to a decrease in protein kinase A activity, affecting various downstream effects such as the release of neurotransmitters .

Result of Action

The activation of cannabinoid receptors by JWH-180 can lead to various molecular and cellular effects. For instance, it can lead to sedation, cognitive dysfunction, tachycardia, postural hypotension, dry mouth, ataxia, and psychotropic effects . The effects can vary depending on the specific cell type .

Action Environment

Environmental factors can influence the action, efficacy, and stability of JWH-180. For example, the method of administration can affect its bioavailability and onset of effects. When smoked or vaporized, cannabinoids can produce a quick onset of effects and rapid offset . Moreover, factors such as the user’s metabolic rate, body mass, age, health status, and concurrent use of other substances can also influence the effects of JWH-180 .

Propiedades

IUPAC Name |

(1-propylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-9-18-14-15-22(20-11-6-5-10-19(18)20)25(27)23-17-26(16-4-2)24-13-8-7-12-21(23)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOMWXXAVVSIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669851 | |

| Record name | (1-Propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone | |

CAS RN |

824959-87-7 | |

| Record name | (1-Propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)